
Pyridine-3,5-dicarbonitrile
Overview
Description
Pyridine-3,5-dicarbonitrile is a heterocyclic compound characterized by a pyridine core substituted with two cyano groups at the 3- and 5-positions. Its structural versatility allows for functionalization at the 2-, 4-, and 6-positions, enabling diverse applications in medicinal chemistry, materials science, and corrosion inhibition . Key properties include:
- Synthetic Accessibility: Synthesized via multicomponent reactions (e.g., aldehydes, malononitrile, and amines under catalyst-free or Lewis acid-catalyzed conditions) with yields up to 93% .
- Biological Relevance: Substitutions at C4 (aryl/heteroaryl) and C6 (amino, sulfanyl) enhance antibacterial, anticancer, and anti-Alzheimer’s activities .
- Material Applications: Acts as an electron acceptor in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) due to its high electron affinity and rigid geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of tetracyanopropenides by the action of hydrogen halides. Another method is based on the reaction of trimethyl orthobenzoate with malononitrile in pyridine, followed by treatment with aqueous hydrochloric acid . Additionally, the reaction of appropriate pyridone with a mixture of phosphorus pentachloride and phosphorus oxychloride is also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Electronics
Thermally Activated Delayed Fluorescence (TADF) Emitters
Pyridine-3,5-dicarbonitrile is prominently featured in the development of organic light-emitting diodes (OLEDs). TADF materials based on PDC have been synthesized to serve as efficient emitters due to their ability to harvest both singlet and triplet excitons, significantly enhancing the efficiency of OLEDs. Notable studies include:
- Synthesis and Characterization : Compounds incorporating PDC have shown promising photoluminescence properties with quantum yields reaching up to 91%. These materials exhibit minimal singlet-triplet energy gaps (around 0.01 eV), enabling effective TADF mechanisms .
- Device Performance : OLEDs utilizing PDC-based emitters demonstrate high external quantum efficiencies (EQE) and stability under operational conditions. The introduction of various electron-donating groups has been shown to tune the emission colors from blue to orange-red .
Table 1: Performance Metrics of PDC-based OLEDs
Compound Type | Emission Color | PLQY (%) | Singlet-Triplet Gap (eV) | EQE (%) |
---|---|---|---|---|
PDC-Carbazole Hybrid | Blue | 91 | 0.01 | High |
PDC-Acridine Hybrid | Orange-Red | Up to 91 | ~0.01 | High |
Photocatalysis
This compound derivatives have also been explored for their photocatalytic properties. Recent studies indicate that these compounds can facilitate the production of hydrogen and hydrogen peroxide under light irradiation:
- Photocatalytic Activity : A specific derivative, 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)this compound, was found to produce hydrogen efficiently in aqueous dispersions, demonstrating two aggregate states: amorphous nanospheres and ordered nanofibers . The nanofibers were particularly effective in enhancing photocatalytic activity.
Medicinal Chemistry
This compound has shown potential in pharmaceutical applications, particularly as a scaffold for anticancer agents:
- Anticancer Activity : Research indicates that derivatives of PDC possess significant cytotoxic effects against various cancer cell lines, including prostate and cervical cancers. In vitro studies have demonstrated that certain PDC derivatives exhibit superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . The mechanism appears to involve inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Table 2: Cytotoxicity of PDC Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
PDC Derivative A | Prostate Cancer | 0.1 - 0.85 |
PDC Derivative B | Cervical Cancer | 1.2 - 74.1 |
Mechanism of Action
The mechanism of action of pyridine-3,5-dicarbonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in the context of OLEDs, the compound’s unique electronic properties facilitate efficient thermally activated delayed fluorescence, enhancing the performance of the devices . In biological systems, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Corrosion Inhibition Efficiency
Pyridine-3,5-dicarbonitrile derivatives (e.g., PC-1 , PC-2 , PC-3 ) exhibit superior corrosion inhibition for metals in acidic environments compared to simpler pyridines. Quantum chemical calculations reveal that lower energy gaps (ΔE) and higher global softness correlate with adsorption strength and inhibition efficiency:
Compound | Inhibition Efficiency (%) | ΔE (eV) | Global Softness (eV⁻¹) | Reference |
---|---|---|---|---|
PC-1 | 95% (mild steel, 1M HCl) | 3.12 | 0.32 | |
PC-2 | 89% | 3.45 | 0.29 | |
2-Amino-5-chloropyridine | 68% (mild steel, HClO₄) | 4.20 | 0.24 |
Key Insight: Electron-donating groups (e.g., methoxy in PC-1) reduce ΔE and enhance adsorption, outperforming non-functionalized pyridines .
Antimicrobial and Anticancer Activity
- 5d (2-Amino-4-phenyl-6-(p-tolylthio)this compound): 89% yield, active against E. coli K12 .
- 5f (2-Amino-4-(p-tolyl)-6-(p-tolylthio)this compound): 91% yield, higher thermal stability (m.p. 223–224°C) .
Anti-Alzheimer’s Activity
- Pyridonepezil 22 (2-Amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)this compound): Inhibits human acetylcholinesterase (hAChE) with IC₅₀ = 9.4 nM, 2.6-fold selectivity over hBuChE .
Key Insight : Bulky substituents (e.g., benzylpiperidine) enhance target selectivity and blood-brain barrier penetration .
Biological Activity
Pyridine-3,5-dicarbonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its anti-cancer properties, antimicrobial effects, and potential applications in organic electronics.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including one-pot multicomponent reactions. These synthetic routes allow for the creation of derivatives that exhibit enhanced biological activity. For example, a study highlighted the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts, resulting in compounds with potent anti-cancer properties against multiple cancer cell lines .
Anti-Cancer Activity
The anti-cancer potential of this compound derivatives has been extensively documented. A notable compound, 5o, demonstrated significant cytotoxicity against glioblastoma cells and other cancer types such as liver and breast cancers. This compound was particularly effective when used in combination with clinically relevant small molecule inhibitors, indicating a synergistic effect that enhances its therapeutic efficacy .
Case Study: Compound 5o
- Target Cancers : Glioblastoma, liver, breast, lung.
- Mechanism : Induces apoptosis and enhances cytotoxicity when combined with receptor tyrosine kinase inhibitors.
- IC50 Values : Specific IC50 values for various cancer lines were not detailed but were reported to be significantly lower than standard chemotherapy agents.
Antimicrobial Activity
This compound derivatives also exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives were found to have minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
Antibacterial Efficacy
Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
---|---|---|---|
6-amino-4-(thiophen-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
6-amino-4-(furan-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile | Enterococcus | 62.5 - 125 | Disruption of nucleic acid production |
The biological activity of this compound derivatives is attributed to their ability to interact with specific biological targets. For instance:
- Anti-Cancer : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Antimicrobial : The compounds disrupt protein synthesis and nucleic acid production in bacteria .
Applications in Organic Electronics
Beyond their biological activities, this compound derivatives are also being explored for their electronic properties. They are used in the development of organic light-emitting diodes (OLEDs) due to their efficient intramolecular charge transfer capabilities . The photoluminescence properties of these compounds make them suitable candidates for use in advanced electronic devices.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for pyridine-3,5-dicarbonitrile derivatives?
this compound derivatives are typically synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and thiophenols or amines under solvent-free or catalytic conditions. For example:
- Fe₃O₄@CoII magnetic catalysts enable solvent-free synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitriles with yields up to 96% .
- Diethylamine Dess–Martin periodinane systems allow sequential one-pot synthesis at ambient temperature, achieving 90–96% yields . Characterization involves ¹H/¹³C NMR, IR spectroscopy , and melting point analysis to confirm purity and structure .
Q. How are this compound derivatives characterized?
Key techniques include:
- ¹H NMR : Identifies substituent patterns (e.g., cyclopropylmethoxy groups at δ 3.90 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C≡N stretches at ~2210 cm⁻¹) .
- Melting points : Used to assess purity (e.g., derivatives with thiophenyl groups melt at 235–264°C) .
Q. What are the primary applications of this compound in materials science?
These derivatives are critical in thermally activated delayed fluorescence (TADF) materials for OLEDs:
- CPC (carbazole-pyridine-3,5-dicarbonitrile) achieves an external quantum efficiency (EQE) of 21.2% in blue OLEDs .
- Acridine-pyridine hybrids show orange-red TADF with EQEmax up to 25% and photoluminescence quantum yields (PLQY) of 91% .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Catalyst selection and reaction conditions significantly impact yields:
Key insights : Magnetic catalysts enhance recyclability, while ambient-temperature protocols reduce energy costs .
Q. How do structural modifications influence photophysical properties in TADF applications?
Substituents dictate singlet-triplet energy gaps (ΔEₛₜ) and emission profiles:
- Carbazole donors reduce ΔEₛₜ to <0.1 eV, enabling efficient TADF .
- Dimethylacridan substituents induce twisted geometries, enhancing PLQY to 89% and EQEmax to 29.1% . Contradictions in reported ΔEₛₜ values may arise from solvent polarity or host-guest interactions in OLED films .
Q. What strategies resolve contradictions in biological activity data for anticancer derivatives?
Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) require:
- Molecular docking : Predict binding to targets like CDK2, validated by in vitro assays .
- Structure-activity relationship (SAR) studies : Modifying thioether or aryl groups alters potency. For example, LUF6941 (Ki = 5.0 nM) vs. LUF7064 (Ki = 1.3 nM) highlights substituent effects on adenosine receptor binding .
Q. How can computational methods guide the design of this compound-based ligands?
- DFT calculations : Optimize geometries for π-stacking in OLEDs or hydrogen bonding in enzyme inhibition .
- Molecular dynamics (MD) : Simulate ligand-receptor residence times (e.g., LUF5834 binds A1AR with fast kinetics) .
- ADME predictions : Filter derivatives for drug-likeness (e.g., CID_5732 from Garcinia kola shows favorable pharmacokinetics) .
Properties
IUPAC Name |
pyridine-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIOPMELXIDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152473 | |
Record name | Pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-58-0 | |
Record name | 3,5-Pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3,5-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Pyridine-3,5-dicarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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